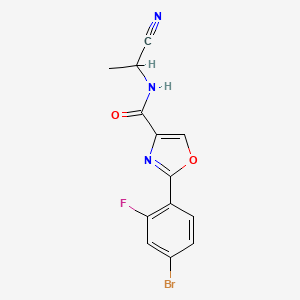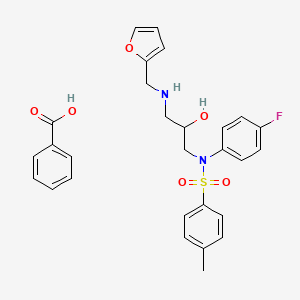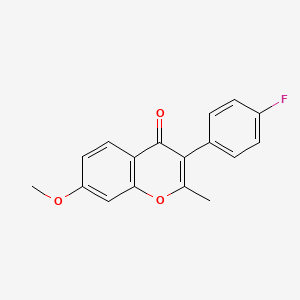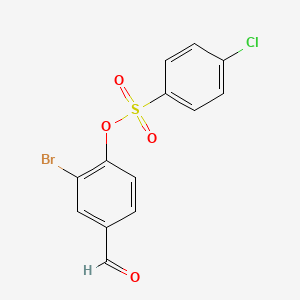
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFA, and it is a synthetic molecule that belongs to the oxazole class of compounds. BFA has been widely studied for its potential use in scientific research, particularly in the fields of biochemistry, pharmacology, and cell biology.
作用機序
BFA exerts its effects by inhibiting the activity of ADP-ribosylation factors (ARFs), which are small GTPases that regulate intracellular trafficking. BFA binds to the nucleotide-binding site of ARFs, preventing their activation and leading to the disruption of the Golgi complex.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to disrupting intracellular trafficking, BFA has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using BFA in lab experiments is its specificity for ARFs. BFA is a highly specific inhibitor of ARFs, which makes it a valuable tool for studying intracellular trafficking. However, one of the limitations of using BFA is its potential toxicity. BFA has been shown to be toxic to certain cell types, and its effects on cell viability must be carefully monitored.
将来の方向性
There are a number of potential future directions for research on BFA. One area of interest is the development of new analogs of BFA with improved specificity and reduced toxicity. Another area of interest is the use of BFA as a therapeutic agent for the treatment of cancer and viral infections. Additionally, BFA may have applications in the development of new drug delivery systems, as its ability to disrupt intracellular trafficking could be harnessed to improve the delivery of drugs to their targets.
合成法
The synthesis of BFA involves a multi-step process that begins with the condensation of 4-bromo-2-fluoroaniline with ethyl cyanoacetate to form an intermediate compound. This intermediate is then cyclized using phosphorus oxychloride to form the oxazole ring, followed by the addition of a cyanoethyl group to the nitrogen atom. The final step involves the addition of a carboxamide group to the oxazole ring, resulting in the formation of BFA.
科学的研究の応用
BFA has been extensively studied for its potential applications in scientific research. One of the most significant applications of BFA is its use as a tool to study intracellular trafficking. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and sorting of proteins and lipids in the cell. By disrupting this process, BFA can be used to study the mechanisms of intracellular trafficking and protein sorting.
特性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3O2/c1-7(5-16)17-12(19)11-6-20-13(18-11)9-3-2-8(14)4-10(9)15/h2-4,6-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDUIWBSXHLPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=COC(=N1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenyl)-N-(1-cyanoethyl)-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide](/img/structure/B2667698.png)
![N-ethyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2667700.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride](/img/structure/B2667701.png)
![1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667702.png)



![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamide](/img/structure/B2667717.png)
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)